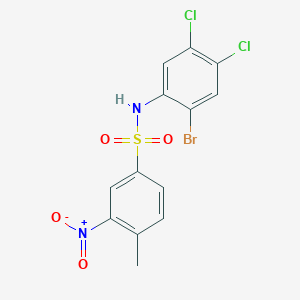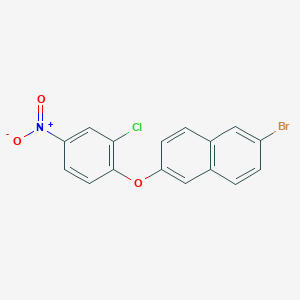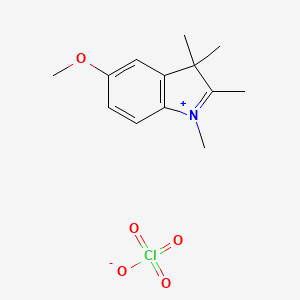
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-methoxybenzaldehyde and phenylacetylene in the presence of a chiral catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction could produce benzopyranols.
Applications De Recherche Scientifique
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-2-(4-Hydroxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
- (2R,4S)-2-(4-Methylphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
- (2R,4S)-2-(4-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
Uniqueness
What sets (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran apart from similar compounds is its methoxy group at the 4-position of the phenyl ring. This functional group can influence the compound’s reactivity, biological activity, and overall chemical properties, making it a unique and valuable compound for various applications .
Propriétés
Numéro CAS |
88214-89-5 |
|---|---|
Formule moléculaire |
C22H20O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2R,4S)-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C22H20O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h2-14,20,22H,15H2,1H3/t20-,22+/m0/s1 |
Clé InChI |
WXCYCYWUVOCKSV-RBBKRZOGSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2C[C@H](C3=CC=CC=C3O2)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)




![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)




![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
